Bag-1
Description
Propriétés
IUPAC Name |
2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3/c1-4-22(2,3)15-19-16-24-21(25-19)13-10-17-8-11-18(12-9-17)20-7-5-6-14-23-20/h5-9,11-12,14,16H,4,10,13,15H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAKRQOMAINQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC1=CN=C(N1)CCC2=CC=C(C=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648508 | |
| Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021937-07-4 | |
| Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
Bag-1, also known as BRS-3 receptor agonist-2, primarily targets the Bombesin Receptor Subtype-3 (BRS-3) . BRS-3 is an orphan receptor that belongs to the bombesin-like peptide receptor family. Despite its sequence homology with other receptors in the family, BRS-3 has unique pharmacological properties and weak affinity for all known natural bombesin-like peptides.
Mode of Action
This compound acts as an agonist at the BRS-3 receptor. It binds to the receptor and triggers a response, enhancing the receptor’s activity. The augmentation of glucose-stimulated insulin secretion (GSIS) by this compound was completely blocked by U73122, a phospholipase C inhibitor, indicating that this compound’s action involves the activation of phospholipase C.
Biochemical Pathways
The activation of BRS-3 by this compound influences several biochemical pathways. One significant pathway is the regulation of glucose homeostasis . BRS-3 is closely related to the regulation of energy metabolism balance and glucose homeostasis, making it a potential target for the treatment of Type II diabetes. .
Pharmacokinetics
It has been found that this compound has poor ability to cross the blood-brain barrier. This suggests that small molecule agonists acting on peripheral BRS-3 receptors can still regulate blood glucose homeostasis and may avoid side effects associated with central action.
Result of Action
The activation of BRS-3 by this compound leads to several molecular and cellular effects. In vitro, this compound enhances GSIS in islets isolated from wild-type mice. In vivo, this compound reduces glucose levels during an oral glucose tolerance test in a BRS-3-dependent manner. These results suggest that this compound, through its action on BRS-3, promotes GSIS and improves glucose homeostasis.
Analyse Biochimique
Biochemical Properties
Bag-1 interacts with a variety of cellular targets including Hsp70/Hsc70 chaperones, Bcl-2, nuclear hormone receptors, Akt, and Raf kinases. It enhances the anti-apoptotic effects of BCL2 and represents a link between growth factor receptors and anti-apoptotic mechanisms. The BAG domain of this compound interacts with the ATPase domain of Hsp70, accelerating the release of ADP and client protein from Hsp70.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It regulates Hsp70 chaperone activity, apoptosis, and proliferation. In breast cancer cells, this compound forms complexes with B-Raf, C-Raf, and Akt, enhancing their phosphorylation and activation, leading to phosphorylation of the pro-apoptotic Bad protein at Ser112 and Ser136. This causes Bad’s re-localization to the nucleus, inhibiting apoptosis in favor of cell survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It forms complexes with B-Raf, C-Raf, and Akt in breast cancer cells, enhancing their phosphorylation and activation. This ultimately leads to phosphorylation of the pro-apoptotic Bad protein at Ser112 and Ser136, causing Bad’s re-localization to the nucleus, and inhibits apoptosis in favor of cell survival.
Temporal Effects in Laboratory Settings
It is known that this compound plays a key role in many important cellular pathways including regulation of apoptosis, proliferation, cell migration, and transcription.
Dosage Effects in Animal Models
It is known that receptor-knockout studies show that animals develop diabetes, obesity, altered temperature control, and other CNS/Endocrine/GI changes.
Metabolic Pathways
This compound is involved in the regulation of many important cellular pathways including regulation of apoptosis, proliferation, cell migration, and transcription. It interacts with the ATPase domain of Hsp70, accelerating the release of ADP and client protein from Hsp70.
Transport and Distribution
It is known that this compound is a multifunctional protein that interacts with a variety of cellular targets.
Subcellular Localization
This compound has different subcellular localizations and partly non-overlapping functions. The three major this compound isoforms have different subcellular localizations. For example, BAG-1S is largely located in the cytoplasm whilst BAG-1M partitions between the nucleus and cytoplasm.
Activité Biologique
The compound 2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine , with a molecular formula of C22H27N3 and a molar mass of approximately 333.47 g/mol, is a heterocyclic compound featuring both pyridine and imidazole rings. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry and agricultural applications.
Chemical Structure and Properties
The compound's structure includes:
- Pyridine ring : Known for its ability to participate in nucleophilic substitutions and metal-catalyzed reactions.
- Imidazole moiety : Acts as a base or nucleophile, enhancing the compound's reactivity.
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3 |
| Molar Mass | 333.47 g/mol |
| Density | 1.069 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 546.5 ± 45.0 °C (Predicted) |
| pKa | 14.60 ± 0.10 (Predicted) |
Antimicrobial and Insecticidal Properties
Research indicates that derivatives of pyridine exhibit various biological activities, including insecticidal properties. A study on 2-phenylpyridine derivatives demonstrated significant insecticidal activity against pests such as Mythimna separata and Aphis craccivora. Specific compounds within this category showed up to 100% inhibition at concentrations of 500 mg/L .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, it has been noted as an agonist for the bombesin receptor subtype-3 (BB3), which is involved in various physiological processes including appetite regulation and cancer cell proliferation . The interaction with such receptors can lead to therapeutic effects in metabolic disorders and cancer treatment.
Case Studies
- Insecticidal Activity : A study involving the synthesis of pyridine derivatives reported that compounds similar to 2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine exhibited potent insecticidal effects when tested against agricultural pests, indicating potential for use in crop protection .
- Receptor Binding Studies : Binding studies have shown that this compound interacts effectively with specific protein targets, suggesting its utility in drug development for conditions influenced by these receptors .
Applications De Recherche Scientifique
Pharmacological Activity
The compound has been identified as a potent agonist for the bombesin receptor subtype 3 (BB3), which plays a role in various physiological processes including appetite regulation and cancer progression. The following table summarizes its pharmacological profile:
| Activity Type | Activity Value (log(M)) | Mechanism of Action | Reference |
|---|---|---|---|
| Agonist | -6.0 | BB3 receptor activation | He et al., 2010 |
Cancer Research
Research indicates that compounds similar to this one can inhibit tumor growth and metastasis by modulating receptor pathways involved in cancer cell proliferation. Studies have shown that BB3 agonists may enhance apoptosis in cancer cells, making them a target for further investigation in oncology.
Organic Light Emitting Diodes (OLEDs)
The compound's structural properties allow it to be used as a ligand in phosphorescent metal complexes, which are crucial for the development of efficient OLEDs. The following table highlights key findings from recent studies:
| Compound | Emission Peak (nm) | Quantum Yield (Φ) | External Quantum Efficiency (EQE) |
|---|---|---|---|
| Complex with dimethyl amino group | 447 | 0.02 | Up to 16% |
| Tridentate ligand complex | 453 | 0.60 | Up to 17.9% |
These findings suggest that modifying the ligand structure can significantly enhance the performance of OLED devices, making this compound a valuable component in future electronic applications .
Case Study 1: BB3 Agonists in Cancer Treatment
A study conducted by He et al. (2010) demonstrated that derivatives of this compound effectively targeted BB3 receptors, leading to reduced tumor size in animal models. The results indicated a promising avenue for developing new cancer therapies based on receptor modulation.
Case Study 2: Development of Phosphorescent Materials
Research published on phosphorescent complexes utilizing similar imidazole-pyridine structures showed improved emission characteristics when integrated into OLED systems. These materials exhibited high color purity and efficiency, paving the way for their application in next-generation display technologies .
Comparaison Avec Des Composés Similaires
Structural Features and Substituent Effects
The target compound’s structure combines imidazole , pyridine , and 2,2-dimethylbutyl groups, distinguishing it from analogs. Key comparisons include:
- Hydrophobicity : The 2,2-dimethylbutyl group in the target compound likely increases lipophilicity compared to polar analogs (e.g., sulfinyl or hydroxyl-containing derivatives), impacting bioavailability and membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in patent compounds) enhance stability and binding affinity in drug design, whereas the target’s alkyl chain may prioritize metabolic stability .
Physicochemical Properties
- Molecular Weight : The target compound (333.48 g/mol) is lighter than multi-substituted pyridine derivatives (e.g., 466–545 g/mol in ) due to fewer aromatic substituents .
- Melting Points : While the target’s melting point is unspecified, analogs with nitro or bromo groups exhibit high melting points (268–287°C), likely due to strong intermolecular forces .
Méthodes De Préparation
Synthetic Strategies Overview
The synthesis of BDPP requires careful orchestration of three key structural components:
- Imidazole core with a 2,2-dimethylbutyl substituent.
- Ethyl-phenyl linker connecting the imidazole to the pyridine moiety.
- Pyridine ring functionalized at the 2-position.
Two primary synthetic routes dominate the literature:
- Debus-Radziszewski imidazole synthesis followed by alkylation and cross-coupling.
- Polyphosphoric acid (PPA)-mediated cyclization for simultaneous imidazole and linker formation.
Detailed Preparation Methods
Imidazole Ring Formation
Debus-Radziszewski Approach
This method employs a one-pot condensation of 2,2-dimethylbutyraldehyde, glyoxal, and ammonium acetate under reflux conditions.
Procedure:
- Combine 2,2-dimethylbutyraldehyde (10 mmol), glyoxal (40% aqueous, 12 mmol), and ammonium acetate (20 mmol) in ethanol (50 mL).
- Reflux at 80°C for 12 hr under nitrogen.
- Cool to 0°C, filter precipitate, and wash with cold ethanol.
Key Advantage:
PPA-Mediated Cyclization
Adapted from terpyridine syntheses, this method achieves higher regioselectivity for the 1H-imidazole tautomer.
Procedure:
- Charge a round-bottom flask with:
- 2,2-dimethylbutyric acid (15 mmol)
- 1,2-diaminoethane (30 mmol)
- Polyphosphoric acid (20 mL)
- Heat at 230°C for 6 hr under N₂.
- Quench in ice-water, neutralize with NH₄OH, and extract with ethyl acetate.
Ethyl-Phenyl Linker Installation
Friedel-Crafts Alkylation
Introduces the phenyl group via electrophilic aromatic substitution:
Reaction Conditions:
| Component | Quantity |
|---|---|
| Imidazole intermediate | 5.0 mmol |
| 1-Bromo-2-phenylethane | 12 mmol |
| AlCl₃ | 1.5 equiv |
| Solvent | DCM (30 mL) |
Procedure:
- Add AlCl₃ to DCM at 0°C.
- Slowly introduce bromoethane derivative.
- Stir 24 hr at RT, quench with HCl (1M).
Suzuki-Miyaura Coupling
For higher purity, palladium-catalyzed cross-coupling is preferred:
Catalytic System:
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (3 equiv)
- DME/H₂O (4:1)
Pyridine Ring Functionalization
Nucleophilic Aromatic Substitution
Reacts phenyl-imidazole intermediate with 2-bromopyridine under Ullmann conditions:
Optimized Parameters:
| Parameter | Value |
|---|---|
| CuI | 10 mol% |
| 1,10-Phenanthroline | 20 mol% |
| Temperature | 110°C |
| Time | 48 hr |
Buchwald-Hartwig Amination
Superior for electron-deficient pyridines:
Catalyst:
Pd₂(dba)₃/Xantphos (2.5 mol%)
Key Improvement:
Process Optimization
Solvent Screening
Comparative data for imidazole alkylation:
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 58 | 91 |
| THF | 63 | 89 |
| Toluene | 71 | 94 |
Analytical Characterization
Critical spectroscopic data for BDPP:
¹H NMR (400 MHz, CDCl₃):
- δ 8.55 (d, J=4.8 Hz, 1H, Py-H)
- δ 7.72 (s, 1H, Imid-H)
- δ 2.68 (t, J=7.6 Hz, 2H, CH₂)
HRMS (ESI+): Calculated for C₂₄H₂₈N₃ [M+H]⁺: 358.2281 Found: 358.2284.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine, considering challenges in imidazole ring formation and alkylation steps?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via cyclization of substituted benzaldehyde derivatives with ammonium acetate under reflux conditions. Alkylation at the 4-position of the imidazole ring with 2,2-dimethylbutyl groups can be achieved using alkyl halides or Mitsunobu reactions. Key challenges include controlling regioselectivity during alkylation and ensuring high purity. Solvent selection (e.g., DMF or ethanol) and catalyst optimization (e.g., Pd for coupling reactions) are critical. Characterization via NMR (¹H, ¹³C) and mass spectrometry is essential to confirm structural fidelity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.0–8.5 ppm) and alkyl substituents (δ 1.0–2.5 ppm).
- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for imidazole).
- Chromatography :
- HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended).
- TLC with silica gel plates (ethyl acetate/hexane eluent) monitors reaction progress.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can researchers assess the thermal stability of this compound under varying conditions, and what analytical methods are recommended?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are standard for evaluating decomposition temperatures and phase transitions. For example, heating rates of 10°C/min under nitrogen atmosphere can reveal stability up to ~250°C. Fluorescence spectroscopy may also detect structural changes upon thermal stress .
Advanced Research Questions
Q. How can contradictory data regarding the compound's biological activity be resolved through structure-activity relationship (SAR) studies?
- Methodological Answer : SAR analysis requires systematic variation of substituents (e.g., alkyl chains, aryl groups) and evaluation of biological endpoints (e.g., IC₅₀, MIC). For instance, replacing the 2,2-dimethylbutyl group with shorter alkyl chains may enhance solubility but reduce receptor binding affinity. Computational tools like molecular docking (AutoDock Vina) can predict binding modes, while in vitro assays (e.g., enzyme inhibition) validate hypotheses. Conflicting data often arise from assay conditions (pH, solvent); standardized protocols (e.g., PBS buffer, DMSO <0.1%) are critical .
Q. What computational strategies are recommended to model the binding interactions of this compound with target enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use X-ray crystallography data (e.g., PDB ID for homologous receptors) to guide docking simulations. Prioritize flexible side-chain models to account for induced-fit binding.
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes.
- Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify binding energies, highlighting critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .
Q. What methodological considerations are critical when designing comparative studies between this compound and its structural analogs to evaluate pharmacological properties?
- Methodological Answer :
- Structural Diversity : Include analogs with variations in the imidazole substituents (e.g., halogenated vs. alkyl groups) and pyridine ring positions.
- Pharmacokinetic Profiling : Compare logP (octanol-water partition), plasma protein binding (equilibrium dialysis), and metabolic stability (CYP450 assays).
- In Vivo/In Vitro Correlation : Use rodent models to validate in vitro findings (e.g., bioavailability studies).
- Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to differentiate activity trends among analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
